molecular formula C10H14BrN B12966049 1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine

1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine

Katalognummer: B12966049
Molekulargewicht: 228.13 g/mol
InChI-Schlüssel: VJONJTQNAWDLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a dimethylmethanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a different compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted phenyl compounds .

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylmethanamine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-methylphenol: Similar in structure but lacks the dimethylmethanamine group.

    1-(4-Bromo-3-methylphenyl)ethanone: Contains a carbonyl group instead of the dimethylmethanamine group.

Uniqueness

1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both the bromine atom and the dimethylmethanamine group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Eigenschaften

Molekularformel

C10H14BrN

Molekulargewicht

228.13 g/mol

IUPAC-Name

1-(4-bromo-3-methylphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H14BrN/c1-8-6-9(7-12(2)3)4-5-10(8)11/h4-6H,7H2,1-3H3

InChI-Schlüssel

VJONJTQNAWDLNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CN(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.